molecular formula C6H10N2O4S B13534549 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13534549
M. Wt: 206.22 g/mol
InChI Key: MSBDXNMPMYOPBA-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidin-2,5-dione (succinimide) ring system. The compound’s structure integrates a sulfonamide group (-SO₂NH₂) attached to an ethane spacer linked to the heterocyclic dioxopyrrolidine core. This architecture confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which are critical for interactions in biological or material science applications. While its exact applications remain understudied in publicly available literature, sulfonamide derivatives are widely recognized for their roles in medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and organic synthesis intermediates .

Properties

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C6H10N2O4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2,(H2,7,11,12)

InChI Key

MSBDXNMPMYOPBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The pyrrolidinone ring may also play a role in its biological activity by interacting with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs involve modifications to the heterocyclic core, substituent groups, or sulfonamide moiety. Below is a systematic comparison based on structural and functional attributes:

Table 1: Structural and Functional Comparison of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide and Analogs

Compound Name Heterocyclic Core Substituent/Modification Key Properties/Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide Pyrrolidin-2,5-dione Ethane-sulfonamide High polarity; potential enzyme inhibition
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide Imidazolidine-2,5-dione Ethane-sulfonamide Enhanced hydrogen bonding (two NH groups); NSC17202 identifier suggests anticancer research
DL-5-Hydantoinethanesulfonamide Hydantoin (imidazolidine-2,4-dione) Ethane-sulfonamide Broader solubility; used in peptide mimetics
2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride Imidazolidine-2,5-dione Ethane-sulfonyl chloride Reactive intermediate for sulfonamide synthesis

Key Differences and Implications

Heterocyclic Core Variation: The pyrrolidin-2,5-dione core in the target compound lacks the additional nitrogen present in imidazolidine-2,5-dione analogs. Hydantoin derivatives (e.g., DL-5-Hydantoinethanesulfonamide) feature a 2,4-diketone imidazolidine ring, altering electronic distribution and solubility compared to the 2,5-diketone configuration .

Functional Group Reactivity :

  • The sulfonyl chloride analog is highly reactive, serving as a precursor for sulfonamide coupling reactions. In contrast, the sulfonamide group in the target compound is stable and amenable to direct biological interactions .

Biological Relevance: Compounds like 2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonamide (NSC17202) are cataloged in the National Service Center database, implying preclinical investigation for anticancer activity. The target compound’s pyrrolidinone core may offer distinct pharmacokinetic advantages in such contexts .

Research Findings and Limitations

  • Synthesis and Stability: The target compound and its imidazolidinone/hydantoin analogs are typically synthesized via nucleophilic substitution or cyclization reactions. Stability studies suggest that pyrrolidinone-based sulfonamides exhibit superior thermal stability compared to imidazolidinone derivatives due to reduced ring strain .
  • Biological Activity: While direct data for the target compound are scarce, structurally related sulfonamides demonstrate carbonic anhydrase inhibition and antimicrobial properties. The imidazolidinone variant’s additional NH group may enhance binding to zinc-containing enzymes .
  • Analytical Challenges : Impurity profiling (e.g., related sulfonyl chlorides or thiophene derivatives) is critical for pharmaceutical applications, as highlighted in USP standards for analogous compounds .

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the realms of anticonvulsant and antinociceptive properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide can be represented as follows:

PropertyValue
Molecular FormulaC₇H₁₁N₃O₃S
Molecular Weight189.25 g/mol
IUPAC Name2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide
InChI KeyInChI=1S/C7H11N3O3S

Biological Activity Overview

Research indicates that 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide exhibits significant biological activity, primarily through its interaction with various molecular targets. Notable activities include:

Anticonvulsant Activity:
A series of studies have demonstrated the compound's effectiveness in reducing seizure activity in various animal models. For instance, a focused set of pyrrolidine derivatives showed potent anticonvulsant effects in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound exhibited an effective dose (ED50) in the range of 22.4 mg/kg to 79.5 mg/kg across different models .

Antinociceptive Properties:
In addition to its anticonvulsant effects, the compound has been shown to possess antinociceptive properties. In formalin-induced pain models, it significantly reduced pain responses, suggesting its potential utility in treating neuropathic pain conditions .

The biological activity of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonamide is believed to be mediated through multiple mechanisms:

  • Inhibition of Sodium/Calcium Currents: The compound may inhibit central sodium and calcium currents, which are critical in neuronal excitability and seizure propagation.
  • TRPV1 Receptor Antagonism: The transient receptor potential vanilloid 1 (TRPV1) receptor is implicated in pain sensation; antagonism of this receptor contributes to the observed antinociceptive effects .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Anticonvulsant Efficacy:
    • Objective: To evaluate the anticonvulsant effects in a mouse model.
    • Findings: Compound 22 demonstrated significant protective activity with an ED50 value of 23.7 mg/kg in the MES test. The study highlighted its potential as a broad-spectrum anticonvulsant .
  • Investigation of Antinociceptive Effects:
    • Objective: To assess pain relief in formalin-induced tonic pain.
    • Findings: The compound significantly decreased pain responses compared to control groups, indicating its potential for managing neuropathic pain conditions .

Table 1: Summary of Biological Activities

Activity TypeModel UsedEffective Dose (ED50)
AnticonvulsantMaximal Electroshock (MES)22.4 mg/kg
AnticonvulsantPentylenetetrazole (PTZ)59.4 mg/kg
AntinociceptiveFormalin-Induced PainSignificant reduction noted

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